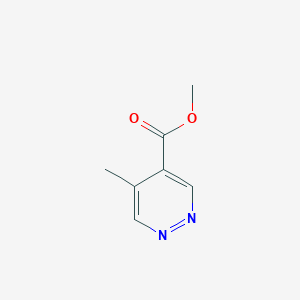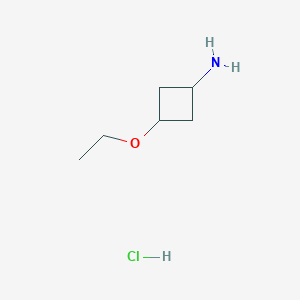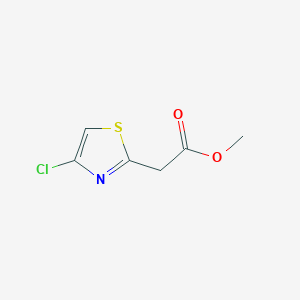
2-(4-クロロチアゾール-2-イル)酢酸メチル
概要
説明
Methyl (4-chloro-thiazol-2-yl)acetate is a chemical compound with the molecular formula C6H6ClNO2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
Methyl (4-chloro-thiazol-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties
作用機序
Target of Action
Methyl (4-chloro-thiazol-2-yl)acetate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets and induce a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiazole derivatives are known to induce a range of effects, including analgesic and anti-inflammatory activities .
生化学分析
Biochemical Properties
Methyl (4-chloro-thiazol-2-yl)acetate plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either the activation or inhibition of these enzymes, thereby influencing the metabolic pathways in which they are involved. Additionally, methyl (4-chloro-thiazol-2-yl)acetate can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
Methyl (4-chloro-thiazol-2-yl)acetate has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By affecting these pathways, methyl (4-chloro-thiazol-2-yl)acetate can alter gene expression patterns, leading to changes in cellular functions. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of methyl (4-chloro-thiazol-2-yl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, thereby affecting the metabolism of other compounds. Additionally, methyl (4-chloro-thiazol-2-yl)acetate can bind to transcription factors, influencing their ability to regulate gene expression . This can result in changes in the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl (4-chloro-thiazol-2-yl)acetate can change over time due to its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of methyl (4-chloro-thiazol-2-yl)acetate can accumulate and potentially exert different effects on cells. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of methyl (4-chloro-thiazol-2-yl)acetate can vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, methyl (4-chloro-thiazol-2-yl)acetate can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are often dose-dependent and can be attributed to the accumulation of the compound and its metabolites in tissues.
Metabolic Pathways
Methyl (4-chloro-thiazol-2-yl)acetate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic reactions can be influenced by the presence of cofactors such as NADPH and glutathione . The metabolites of methyl (4-chloro-thiazol-2-yl)acetate can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell.
Transport and Distribution
The transport and distribution of methyl (4-chloro-thiazol-2-yl)acetate within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to different tissues . Additionally, specific transporters, such as organic anion-transporting polypeptides (OATPs), can mediate the uptake of methyl (4-chloro-thiazol-2-yl)acetate into cells . The distribution of this compound within tissues can be influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters.
Subcellular Localization
Methyl (4-chloro-thiazol-2-yl)acetate can localize to specific subcellular compartments, affecting its activity and function. This compound has been found to accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Additionally, methyl (4-chloro-thiazol-2-yl)acetate can be targeted to mitochondria, influencing mitochondrial function and energy production . The subcellular localization of this compound can be directed by targeting signals or post-translational modifications that facilitate its transport to specific organelles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chloro-thiazol-2-yl)acetate typically involves the reaction of 4-chlorothiazole with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for Methyl (4-chloro-thiazol-2-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield .
化学反応の分析
Types of Reactions
Methyl (4-chloro-thiazol-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives from the ester group.
類似化合物との比較
Similar Compounds
- Methyl (4-bromo-thiazol-2-yl)acetate
- Methyl (4-methyl-thiazol-2-yl)acetate
- Methyl (4-phenyl-thiazol-2-yl)acetate
Uniqueness
Methyl (4-chloro-thiazol-2-yl)acetate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the compound’s biological activity can be modulated by the chlorine atom, making it a valuable intermediate in drug discovery and development .
特性
IUPAC Name |
methyl 2-(4-chloro-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)2-5-8-4(7)3-11-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXIIUVULRDNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249139 | |
| Record name | 2-Thiazoleacetic acid, 4-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-93-1 | |
| Record name | 2-Thiazoleacetic acid, 4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazoleacetic acid, 4-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


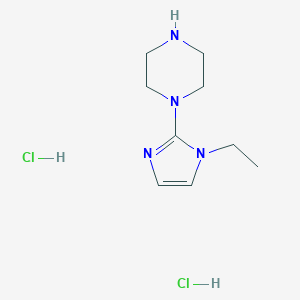
![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)

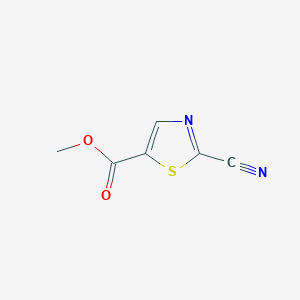
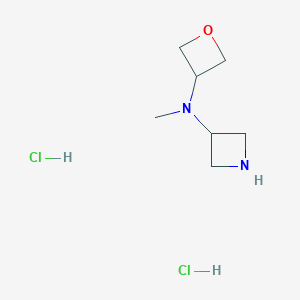
![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)
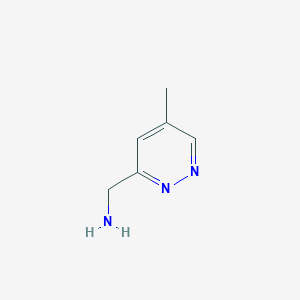
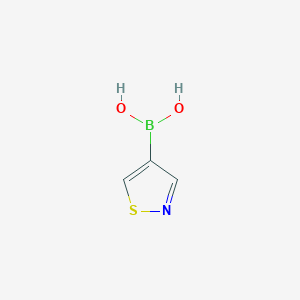
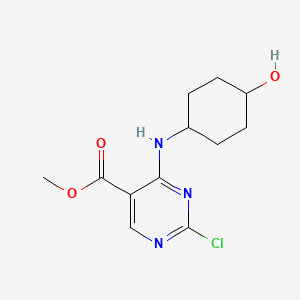
![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)
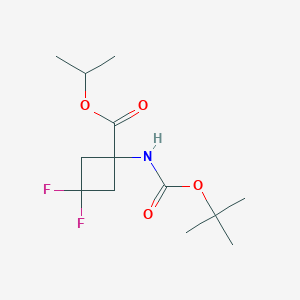
![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)
